2-[(4-Methoxyphenyl)sulfanyl]propanoic acid
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Overview
Description
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to a sulfanyl propanoic acid moiety. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid typically involves the reaction of 4-methoxythiophenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 4-methoxythiophenol attacks the electrophilic carbon of the 2-bromopropanoic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid can be compared with other similar compounds such as:
2-[(4-Hydroxyphenyl)sulfanyl]propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-[(4-Methylphenyl)sulfanyl]propanoic acid: Similar structure but with a methyl group instead of a methoxy group.
2-[(4-Chlorophenyl)sulfanyl]propanoic acid: Similar structure but with a chloro group instead of a methoxy group.
The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and interactions with biological molecules .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMRFOXHSDWDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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